LNA-Adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

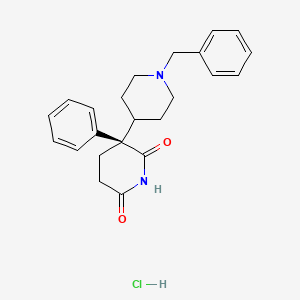

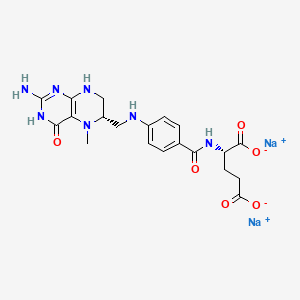

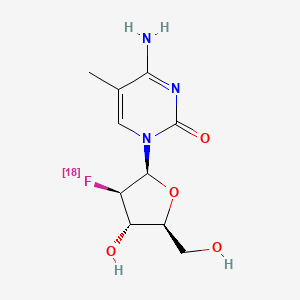

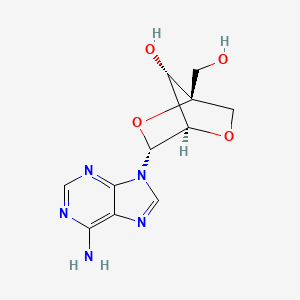

LNA-Adenosine is a locked nucleic acid (LNA) and a synthetic analog of adenosine.

科学的研究の応用

Nucleic Acid Recognition and Stability Enhancement : LNA, including LNA-Adenosine, shows potential for significantly increasing the thermal stability of nucleic acid duplexes, making it useful for DNA and RNA recognition applications (Koshkin et al., 1998).

Thermodynamic Properties in RNA/RNA Heteroduplexes : Modified LNA-Adenosine nucleotides, such as LNA-2,6-diaminopurine riboside, enhance the thermodynamic stability of RNA/RNA heteroduplexes, useful in RNA studies including microarrays (Pasternak et al., 2007).

Oligonucleotide Chemistry for Molecular Biology Applications : LNA-Adenosine monomers have been used to improve binding affinity, target specificity, and enzymatic stability in oligonucleotide chemistry, applicable in molecular biology, biotechnology, and medicinal chemistry (Kaura et al., 2014).

In Vitro Model of Epilepsy : Adenosine, including LNA-Adenosine, has been studied for its role in controlling the progression of seizure-like events in epilepsy models, suggesting potential therapeutic applications (Avşar & Empson, 2004).

Adenosine Receptor Ligands for Inflammatory Conditions : Adenosine and its analogs, including LNA-Adenosine, have been researched for their role in modulating the immune system, with potential management applications for several inflammatory conditions (Antonioli et al., 2014).

Novel Pharmacological Entities for Therapeutic Purposes : The development of chemical probes based on adenosine analogs, such as LNA-Adenosine, is valuable for exploring biological functions and therapeutic potentials in various diseases (White et al., 2022).

RNA Editing Inhibition : LNA-Adenosine-based oligonucleotides have been shown to be potent and selective inhibitors of RNA editing, providing a new approach for studying RNA editing's role in cellular processes (Mizrahi et al., 2013).

特性

IUPAC Name |

(1S,3R,4R,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c12-8-5-9(14-3-13-8)16(4-15-5)10-6-7(18)11(1-17,20-10)2-19-6/h3-4,6-7,10,17-18H,1-2H2,(H2,12,13,14)/t6-,7+,10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKDRNDFVCEETA-KYAGDKKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C(C(O1)C(O2)N3C=NC4=C(N=CN=C43)N)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O,4'-C-Methyleneadenosine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。